4-Amino-2-methylbenzothiazole (CAS Number: 1477-42-5) is the major degradation product of the Dfulin pesticide, a broad-spectrum fungicide used in agriculture []. This means that when Dfulin breaks down in the environment, 4-Amino-2-methylbenzothiazole is one of the primary products formed [].
The adsorption of 4-Amino-2-methylbenzothiazole on colloidal silver particles has been investigated using a technique called surface-enhanced Raman scattering (SERS) []. SERS is a highly sensitive spectroscopic technique that can be used to study the interaction of molecules with metal surfaces []. This study aimed to understand how 4-Amino-2-methylbenzothiazole interacts with and binds to the surface of silver nanoparticles [].
4-Amino-2-methylbenzothiazole, also known as 2-amino-4-methylbenzothiazole, is a heterocyclic compound characterized by a benzothiazole ring fused with an amino group and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 164.22 g/mol. The compound appears as a white powder and is known for its low solubility in water, with less than 1 mg/mL at 75°F .
Reactions involving 4-amino-2-methylbenzothiazole often generate heat and may produce hazardous byproducts such as hydrogen sulfide when interacting with strong acids .
Research indicates that 4-amino-2-methylbenzothiazole exhibits various biological activities. It has been studied for its potential as a local anesthetic and has applications in both human and veterinary medicine . Additionally, it shows promise in antimicrobial activity and may have implications in the treatment of certain diseases due to its ability to interact with biological systems.
The synthesis of 4-amino-2-methylbenzothiazole can be achieved through several methods:
4-Amino-2-methylbenzothiazole finds utility in various fields:
Interaction studies reveal that 4-amino-2-methylbenzothiazole can adsorb onto surfaces such as colloidal silver, impacting its chemical behavior and potential applications in catalysis or sensing technologies . Furthermore, the compound's interactions with various biological systems suggest avenues for therapeutic development.
Several compounds share structural similarities with 4-amino-2-methylbenzothiazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-2-methylbenzothiazole | Similar benzothiazole structure; amino group at position 5 | Exhibits different biological activities compared to 4-amino variant |
| Benzothiazole | Basic structure without amino groups | Lacks the functional groups that confer specific biological activities |
| 2-Aminobenzothiazole | Amino group at position 2 | Different reactivity profile due to amino positioning |
These compounds highlight the uniqueness of 4-amino-2-methylbenzothiazole, particularly its specific positioning of functional groups that influence its chemical reactivity and biological activity.